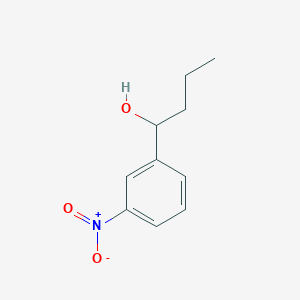

1-(3-Nitrophenyl)butan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29067-54-7 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-(3-nitrophenyl)butan-1-ol |

InChI |

InChI=1S/C10H13NO3/c1-2-4-10(12)8-5-3-6-9(7-8)11(13)14/h3,5-7,10,12H,2,4H2,1H3 |

InChI Key |

KAQAPRWXYWRRMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Significance of Nitrophenyl Alcohols in Synthetic Chemistry

Nitrophenyl alcohols, a class of organic compounds characterized by the presence of both a nitro group and a hydroxyl group attached to a phenyl ring, are versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the alcohol functionality. This electronic effect can be harnessed to direct the course of various chemical transformations.

The nitro group itself is a valuable functional handle, capable of undergoing a range of transformations. For instance, the reduction of the nitro group to an amine is a common and pivotal step in the synthesis of pharmaceuticals and other biologically active molecules. This transformation opens up avenues for the introduction of a wide array of nitrogen-containing functionalities.

Furthermore, the presence of the hydroxyl group provides a site for a multitude of reactions, including oxidation to ketones or aldehydes, esterification, and etherification. The interplay between the nitro and hydroxyl groups allows for sequential and regioselective modifications, making nitrophenyl alcohols valuable precursors in multi-step syntheses. Research has shown that related compounds, such as 1-(4-Nitrophenyl)-3-butyn-1-ol, exhibit notable biological activities, including potential antimicrobial and anticancer properties, underscoring the importance of the nitrophenyl alcohol scaffold in medicinal chemistry. smolecule.com

Overview of Primary Alcohols in Complex Molecule Construction

Primary alcohols are fundamental building blocks in the synthesis of complex organic molecules. Their utility stems from the reactivity of the hydroxyl (-OH) group, which can be readily converted into a wide variety of other functional groups. This versatility makes them indispensable starting materials and intermediates in numerous synthetic pathways.

One of the most common transformations of primary alcohols is their oxidation to aldehydes and carboxylic acids. This allows for the introduction of carbonyl functionalities, which are central to many carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.

Moreover, the hydroxyl group of a primary alcohol can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. This enables the introduction of halogens, azides, and other nucleophiles, further expanding the synthetic possibilities. The ability to form ethers and esters from primary alcohols is also crucial for creating key linkages in complex natural products and polymers.

Contextualization of the 3 Nitrophenyl Moiety in Organic Reactions

Strategies for the Construction of the Butan-1-OL Framework

The formation of the butan-1-ol structure attached to the 3-nitrophenyl ring can be primarily achieved through two retrospective approaches: the reduction of a carbonyl precursor or the formation of a key carbon-carbon bond via nucleophilic addition to an aldehyde.

Reduction of 1-(3-Nitrophenyl)butan-1-one Precursors

A principal pathway to this compound is the reduction of the corresponding ketone, 1-(3-nitrophenyl)butan-1-one. scbt.com The primary challenge in this transformation is the chemoselective reduction of the ketone functionality without affecting the sensitive nitro group.

Catalytic hydrogenation is a widely used industrial method for the reduction of ketones to alcohols. researchgate.net This process typically employs molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. However, the presence of a nitro group complicates this approach, as common hydrogenation catalysts (e.g., Palladium, Platinum, Rhodium) are also highly effective at reducing nitroarenes to anilines. researchgate.netrsc.org

Achieving selectivity can be challenging, as the reaction conditions that favor ketone reduction often promote nitro group reduction as well. acs.org Research into specific catalytic systems aims to modulate this selectivity. For instance, half-sandwich ruthenium complexes have demonstrated high activity for the hydrogenation of both ketones and nitroarenes, suggesting that careful tuning of ligands and conditions is necessary to target one group over the other. researchgate.net The choice of solvent can also significantly influence reaction rates and selectivity in heterogeneous catalytic hydrogenations. capes.gov.br

To overcome the selectivity issues inherent in catalytic hydrogenation, various chemoselective reducing agents are employed. These reagents are designed to preferentially react with the carbonyl group while leaving the nitro group intact.

A notable example involves a ruthenium-based catalytic system using (Ph₃P)₃RuCl₂ with Zn/water as the stoichiometric reductant. acs.orgorganic-chemistry.orgnih.gov The selectivity of this system can be controlled by additives; the addition of potassium hydroxide (B78521) (KOH) directs the reduction towards ketones and aldehydes, leaving alkynes and nitro groups unaffected. acs.orgorganic-chemistry.org This provides a method for selectively producing the desired nitroalcohol.

Thiourea dioxide (TUDO) has also been reported as a simple and highly chemoselective reagent for reducing aromatic nitroaldehydes and ketones to their corresponding nitroalcohols in an aqueous alkali-ethanolic system. researchgate.net Metal hydrides are another class of common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder agent than lithium aluminum hydride (LiAlH₄) and is often capable of reducing ketones without affecting nitro groups, making it a suitable choice for this transformation.

Table 1: Comparison of Reducing Systems for Nitro-Substituted Ketones

| Reducing System | Target Functionality | Selectivity Notes | Reference(s) |

|---|---|---|---|

| H₂ / Pd, Pt, or Rh | Ketones & Nitro groups | Generally non-selective; reduces both groups. | researchgate.net, rsc.org |

| (Ph₃P)₃RuCl₂, Zn/H₂O, KOH | Ketones | Chemoselective for the carbonyl group; nitro group remains intact. | organic-chemistry.org, acs.org |

| Thiourea Dioxide (TUDO) | Ketones | Reported as highly chemoselective for carbonyl reduction in nitro-aromatic compounds. | researchgate.net |

| Sodium Borohydride (NaBH₄) | Ketones | Generally mild enough to selectively reduce ketones in the presence of nitro groups. |

Catalytic Hydrogenation Approaches

Organometallic Additions to Nitrophenyl Aldehydes

An alternative strategy for constructing the carbon skeleton of this compound involves the nucleophilic addition of a propyl organometallic reagent to 3-nitrobenzaldehyde (B41214). This method forms the critical carbon-carbon bond adjacent to the aromatic ring.

Standard organometallic reagents like Grignard (e.g., propylmagnesium bromide) and organolithium compounds are highly reactive and basic. libretexts.orglibretexts.org Their utility is often limited in the presence of electrophilic functional groups such as nitro groups, with which they can react non-productively. orgsyn.org For example, attempts to add methylmagnesium iodide to 3-nitrobenzaldehyde result in a complex mixture of products with low yields of the desired alcohol. orgsyn.org

To circumvent this, less basic and more selective organometallic reagents have been developed. Organotitanium reagents, generated in situ from the transmetallation of organolithium or Grignard reagents, demonstrate excellent chemoselectivity. orgsyn.org Reagents of the type RTi(O-i-Pr)₃ add smoothly to nitro-substituted benzaldehydes, providing the corresponding secondary alcohols in high yield where other methods fail. orgsyn.org This makes the addition of a propyl-titanium species to 3-nitrobenzaldehyde a viable route to the target compound.

Stereoselective Alkylation or Carbonyl Additions

Achieving stereocontrol during the formation of the butan-1-ol framework is a key objective for accessing specific stereoisomers. This can be accomplished through stereoselective additions to the carbonyl precursor. Multi-catalytic, one-pot procedures have been developed that convert simple starting materials into secondary benzylic alcohols with high stereoselectivity (typically >95:5 er). acs.orgchemrxiv.orgnih.gov These complex sequences can integrate multiple catalytic steps, such as isomerization and nucleophilic addition, to build molecular complexity with high stereocontrol. researchgate.netchemrxiv.org The use of chiral auxiliaries during organometallic additions can also effectively guide the stereochemical outcome of the reaction, leading to enantiomerically enriched products.

Asymmetric Synthesis of Chiral this compound

The production of enantiomerically pure (R)- or (S)-1-(3-nitrophenyl)butan-1-ol is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several methods exist for asymmetric synthesis.

A primary method is the asymmetric reduction of the prochiral ketone, 1-(3-nitrophenyl)butan-1-one. This is frequently accomplished using chiral transition-metal catalysts, such as the ruthenium complexes pioneered by Noyori, in a process of asymmetric hydrogenation. chemrxiv.org These catalytic systems can deliver high enantioselectivity, producing the target alcohol with a specific stereochemistry.

Another approach is the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde. While not a direct synthesis of the target compound, the successful asymmetric synthesis of related nitroalcohols like (R)-(−)-2-nitro-1-(3-nitrophenyl)ethan-1-ol demonstrates the feasibility of using chiral catalysts to control stereochemistry in reactions involving nitro-substituted aldehydes. mdpi.com

Finally, enzymatic kinetic resolution (EKR) offers a powerful biocatalytic method for separating enantiomers from a racemic mixture of the alcohol. researchgate.net This technique uses enzymes, such as lipases, which selectively catalyze a reaction (e.g., transesterification) on one enantiomer at a much higher rate than the other. This allows for the separation of the fast-reacting enantiomer (as its ester derivative) from the slow-reacting alcohol enantiomer, yielding products with high optical purity. researchgate.net

Table 2: Summary of Asymmetric Synthesis Strategies

| Strategy | Description | Key Features | Reference(s) |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of 1-(3-nitrophenyl)butan-1-one using a chiral catalyst (e.g., Ru-complex) and a hydrogen source. | Direct route to enantiomerically enriched alcohol; high enantioselectivity is possible. | chemrxiv.org |

| Asymmetric Organometallic Addition | Addition of a propyl organometallic reagent to 3-nitrobenzaldehyde in the presence of a chiral ligand or auxiliary. | Creates the C-C bond and the stereocenter simultaneously. | |

| Enzymatic Kinetic Resolution (EKR) | Selective enzymatic reaction (e.g., acylation) on a racemic mixture of this compound. | Separates enantiomers from a pre-formed racemic mixture; can achieve very high optical purity. | researchgate.net |

Chiral Catalyst Development and Applications

The use of chiral catalysts, which are chiral molecules that can steer a chemical reaction towards a specific stereoisomer, is a cornerstone of modern asymmetric synthesis. google.com These catalysts, often complex organometallic structures or purely organic molecules (organocatalysts), create a chiral environment for the reaction, leading to the preferential formation of one enantiomer.

While specific catalysts for the direct synthesis of this compound are proprietary or subjects of ongoing research, analogous transformations highlight the potential of this approach. For instance, chiral rhodium catalysts have been developed for the enantioselective amination of C(sp³)–H bonds in substrates like 4-phenybutan-1-ol, demonstrating the ability to create chiral centers adjacent to a phenyl ring. nih.gov Similarly, enantioselective 1,2-reduction of α,β-unsaturated ketones has been achieved with high selectivity using nickel hydride (NiH) catalysts, providing access to a wide range of α-chiral allylic alcohols. These catalytic systems, which employ chiral ligands to control the stereochemical outcome, serve as powerful precedents for the development of catalysts tailored for producing specific nitrophenyl alkanols.

Organocatalysis, which avoids the use of metals, has also emerged as a powerful tool. Chiral amines, such as proline and its derivatives, are known to catalyze asymmetric aldol (B89426) reactions, which can be used to construct the β-hydroxy ketone backbone that can be subsequently reduced to a 1,3-diol structure, an analogue of the target compound. thieme-connect.com

Chiral Auxiliary-Mediated Approaches

An alternative strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the starting material. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, and after it has served its purpose, it is cleaved off to yield the enantiomerically enriched product. du.ac.in

Prominent examples of chiral auxiliaries include:

Oxazolidinones (Evans Auxiliaries): These are widely used to control the stereochemistry of aldol reactions. researchgate.net An achiral acyl chloride can be attached to the chiral oxazolidinone. The resulting imide can be converted to its enolate, which then reacts with an aldehyde in a highly diastereoselective aldol condensation. Subsequent removal of the auxiliary reveals the chiral β-hydroxy acid, which can be further transformed. wikipedia.org

Camphorsultam (Oppolzer's Sultam): This is another effective auxiliary used in a variety of asymmetric transformations, including alkylations and Diels-Alder reactions. wikipedia.org

Pseudoephedrine: This readily available amino alcohol can be used as a chiral auxiliary for the asymmetric alkylation of enolates. The pseudoephedrine is first converted to an amide, which is then deprotonated and alkylated with high diastereoselectivity. Reductive cleavage of the auxiliary yields the chiral carboxylic acid or alcohol. wikipedia.org

This approach ensures high stereoselectivity and reliability, and even in cases of incomplete diastereoselectivity, the resulting diastereomers can often be separated using standard techniques like chromatography. researchgate.net

Enantioselective Reductions of Prochiral Ketones

One of the most direct and widely employed methods for synthesizing chiral alcohols like this compound is the enantioselective reduction of the corresponding prochiral ketone, in this case, 1-(3-nitrophenyl)butan-1-one. mdpi.com This transformation can be achieved with remarkable efficiency and enantioselectivity using stoichiometric or catalytic reagents.

The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example. sci-hub.se This method uses a chiral oxazaborolidine catalyst, generated in situ from a chiral amino alcohol and borane (B79455) (BH₃), to catalyze the reduction of the ketone. mdpi.com The catalyst coordinates to both the borane and the ketone's carbonyl group, holding them in a rigid, chiral arrangement that forces the hydride transfer to occur from one specific face of the carbonyl, leading to a high enantiomeric excess (ee) of one alcohol enantiomer. sci-hub.se

Research has demonstrated the efficacy of various chiral ligands and catalysts for the reduction of different types of ketones. For instance, chiral lactam alcohols have been used to generate oxazaborolidine catalysts in situ for the asymmetric reduction of various ketones with good to excellent enantioselectivity. mdpi.com The enantioselective reduction of 4,4-dimethyl-l-phenylpyrrolidine-2,3-dione to the corresponding hydroxy-pyrrolidinone has been successfully carried out using (-)- and (+)-B-chlorodiisopinocamphenylborane (DIP-Chloride®). sci-hub.se

Table 1: Examples of Enantioselective Ketone Reduction

| Ketone Substrate | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 1-Acetylcyclohexene | Chiral Lactam Alcohol 3 / p-Iodophenoxyborane | 85% | mdpi.com |

| Phenylmethylidenecyclohexanone | Chiral Lactam Alcohol 3 / p-Iodophenoxyborane | 76% | mdpi.com |

| Cyclohexyl methyl ketone | Chiral Lactam Alcohol 3 / p-Iodophenoxyborane | 90% | mdpi.com |

| 4,4-dimethyl-l-phenylpyrrolidine-2,3-dione | (S,S)-BPPM-Rh(I) Complex | 76% | sci-hub.se |

Diastereoselective Synthetic Routes

While this compound itself possesses only one stereocenter and thus exists as enantiomers rather than diastereomers, diastereoselective reactions are crucial for synthesizing more complex analogues that contain multiple stereocenters. Diastereoselectivity refers to the preferential formation of one diastereomer over another.

For example, a diastereoselective aldol reaction could be employed to synthesize a derivative such as 1-(3-nitrophenyl)-2-methylbutan-1,3-diol. In such a synthesis, the reaction between a chiral enolate and an aldehyde can establish two contiguous stereocenters simultaneously. wikipedia.org The inherent chirality of the enolate (often directed by a chiral auxiliary) controls the facial selectivity of the approaching aldehyde, leading to a specific diastereomer.

Modern synthetic methods have also provided novel diastereoselective routes to complex scaffolds. A notable example is the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes, which allows for the creation of highly substituted cyclobutane (B1203170) structures with excellent diastereoselectivity. rsc.orgnih.gov Such strategies, while not directly producing the target compound, illustrate the advanced techniques available for constructing complex molecules with precise stereochemical control, which could be adapted for analogues of this compound.

Advanced Synthetic Techniques and Yield Optimization

Beyond controlling stereochemistry, modern synthetic chemistry also focuses on improving reaction efficiency, reducing waste, and simplifying procedures. Advanced techniques like microwave-assisted synthesis and careful consideration of solvent effects play a vital role in optimizing the synthesis of this compound and related compounds.

Microwave-Assisted Synthesis in Related Systems

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. acs.org The technique involves using microwave irradiation to rapidly and efficiently heat the reaction mixture.

This method has been successfully applied to reactions relevant to the synthesis of this compound and its precursors:

Michael Addition: A solvent-free, microwave-promoted Michael addition of nitromethane (B149229) to chalcones (1,3-diaryl-2-propen-1-ones) has been developed to produce 1,3-diaryl-4-nitro-1-butanones, which are direct structural analogues of the precursor ketone for the target alcohol. researchgate.net

Chalcone Synthesis: The synthesis of substituted chalcones, which can be reduced to the corresponding saturated alcohols, has been achieved in high yields (79-95%) and very short reaction times (less than 2 minutes) using an iodine-alumina catalyst under solvent-free microwave conditions. nih.gov

Catalyst Preparation: Microwave-assisted hydrothermal synthesis has been used to prepare platinum nanoparticles on a tin oxide support (Pt/SnO₂), which are effective catalysts for the reduction of 4-nitrophenol. mdpi.commdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage | Reference |

|---|---|---|---|---|

| Chalcone Synthesis | Hours, often requires reflux | < 2 minutes, 79-95% yield | Drastic reduction in time, high yield | nih.gov |

| Michael Addition to Chalcones | Often requires prolonged stirring at room temp or heating | Short reaction time, solvent-free | Speed, green chemistry | researchgate.net |

| Nanoparticle Catalyst Synthesis | Hours to days of aging/heating | 30 minutes at 230 °C | Rapid and controlled heating | mdpi.com |

Solvent Effects and Reaction Media Considerations

The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and even the stereoselectivity of a chemical reaction. In the context of synthesizing nitro-alcohols, unconventional and green solvents have shown remarkable effects.

A striking example is the catalyst-free Henry reaction (the reaction between a nitroalkane and an aldehyde) to produce β-nitro alcohols. Researchers found that while the reaction gave negligible to low yields in various organic solvents, simply using tap water as the reaction medium promoted the reaction efficiently, affording excellent yields. thieme-connect.com This highlights the unique ability of water to facilitate certain organic reactions, often through effects like hydrophobic packing and hydrogen bonding.

Furthermore, the solvent itself can be a source of chirality. In a phenomenon known as the "chiral solvent effect," using an enantiomerically pure solvent can influence the stereochemical outcome of a reaction. For example, the proline-catalyzed aldol reaction between ketones and aldehydes shows different levels of enantioselectivity when performed in (R)-propylene carbonate versus (S)-propylene carbonate, demonstrating a "match/mismatch" effect between the chiral catalyst and the chiral solvent. researchgate.net This principle could be applied to the synthesis of this compound to further enhance enantiomeric purity.

Transformations Involving the Hydroxyl Functionality

The secondary alcohol group is a versatile functional handle, readily participating in oxidation and derivatization reactions, which are often crucial steps in multi-step synthetic sequences.

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 1-(3-nitrophenyl)butan-1-one. This transformation is fundamental in organic synthesis for converting alcohols to carbonyl compounds. The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation or side reactions involving the sensitive nitro group. Milder, selective reagents are generally preferred.

Commonly employed methods include the use of chromium(VI)-based reagents like Pyridinium chlorochromate (PCC) in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or the Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid). PCC is particularly effective for this type of transformation as it operates under anhydrous, non-acidic conditions, minimizing potential side reactions. The reaction typically proceeds smoothly at room temperature to afford the ketone in good yield.

| Reagent(s) | Solvent | Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature, 2-4 h | 1-(3-Nitrophenyl)butan-1-one | 85-95% |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to Room Temperature, 1 h | 1-(3-Nitrophenyl)butan-1-one | 70-85% |

The hydroxyl group can be readily converted into other functional groups to facilitate subsequent synthetic transformations. This derivatization can enhance reactivity, introduce a protecting group, or install a good leaving group for substitution or elimination reactions.

Two common derivatization pathways are esterification and conversion to a sulfonate ester.

Esterification: Reaction with an acylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) yields the corresponding ester, 1-(3-nitrophenyl)butyl acetate. This reaction is often used for protection of the alcohol functionality.

Sulfonylation: Treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in pyridine converts the alcohol into a tosylate, 1-(3-nitrophenyl)butyl tosylate. The tosylate group is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic attack in Sₙ1 or Sₙ2 reactions.

| Reaction Type | Reagent(s) | Solvent/Base | Product |

|---|---|---|---|

| Esterification (Acetylation) | Acetic anhydride | Pyridine | 1-(3-Nitrophenyl)butyl acetate |

| Sulfonylation (Tosylation) | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 1-(3-Nitrophenyl)butyl tosylate |

Oxidation Reactions

Reactions of the Nitroaryl Moiety

The nitro group on the aromatic ring is a powerful electron-withdrawing group that dictates the reactivity of the aryl portion of the molecule. Its primary reactivity involves reduction to an amino group and its influence on the aromatic ring's susceptibility to nucleophilic attack.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this class of compounds, yielding 1-(3-aminophenyl)butan-1-ol. This product is a valuable synthetic intermediate for the preparation of pharmaceuticals and other fine chemicals. The reaction can be accomplished using several methods, with the hydroxyl group remaining intact under appropriate conditions.

Catalytic Hydrogenation: This is a clean and highly efficient method. The reaction is typically carried out using hydrogen gas (H₂) at moderate pressure in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a protic solvent like ethanol (B145695) or methanol.

Metal-Acid Systems: Classic methods involving dissolving metals in acid are also effective. Reagent systems such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder (Fe) in acetic acid can achieve the reduction, though they often require more rigorous workup procedures compared to catalytic hydrogenation.

| Reagent(s) | Catalyst | Solvent | Conditions | Product | Typical Yield |

|---|---|---|---|---|---|

| Hydrogen (H₂) | 10% Pd/C | Ethanol | 50 psi, Room Temp, 3-5 h | 1-(3-Aminophenyl)butan-1-ol | >95% |

| Tin(II) chloride (SnCl₂) | - | Conc. HCl / Ethanol | 70°C, 2 h | 1-(3-Aminophenyl)butan-1-ol | 80-90% |

| Iron (Fe) powder | - | Acetic Acid / H₂O | Reflux, 1 h | 1-(3-Aminophenyl)butan-1-ol | 75-85% |

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNA_r) by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. It exerts its activating effect most strongly at the ortho and para positions relative to its own position. In this compound, the positions activated by the C3-nitro group are C2, C4, and C6.

However, for a conventional SNA_r reaction to occur, a suitable leaving group (e.g., a halide like F, Cl, Br) must be present at one of these activated positions. The parent compound, this compound, lacks such a leaving group on the aromatic ring, as all positions are substituted with hydrogen. Therefore, it is not expected to undergo SNA_r with common nucleophiles under standard conditions.

The discussion of SNA_r in this context is primarily theoretical, highlighting the electronic properties conferred by the nitro group. If a derivative, such as 1-(2-chloro-5-nitrophenyl)butan-1-ol, were the substrate, the nitro group at C5 would strongly activate the C2 position (ortho) for displacement of the chloride by a nucleophile (e.g., an alkoxide or amine). The reaction would proceed readily due to the stabilization of the anionic intermediate by the nitro group.

Reduction of the Nitro Group to Amine Derivatives

Mechanistic Pathways of Key Transformations

Understanding the mechanisms of these reactions provides insight into their outcomes and limitations.

Mechanism of PCC Oxidation: The oxidation of the secondary alcohol begins with the attack of the alcohol's oxygen atom on the chromium atom of PCC, forming a chromate (B82759) ester intermediate. In the rate-determining step, a base (such as pyridine or the chlorochromate anion itself) abstracts the proton from the carbinol carbon. This initiates a concerted E2-type elimination, where the C-H bond breaks, the C-O double bond forms, and the O-Cr bond cleaves, releasing the ketone product and a reduced chromium species.

Mechanism of Catalytic Nitro Reduction: The reduction of a nitro group via catalytic hydrogenation is a complex, multi-step process occurring on the surface of the metal catalyst (e.g., Pd). The nitro compound and hydrogen gas both adsorb onto the catalyst surface. The reaction proceeds through a sequence of two-electron reduction steps, first converting the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂). Each step involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen atom.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r): The canonical SNA_r mechanism is a two-step addition-elimination process. In the first step, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as -NO₂, is crucial as it delocalizes the negative charge through resonance, stabilizing this high-energy intermediate. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of chiral alcohols, such as this compound, is a focal point of modern organic chemistry. Understanding the underlying reaction mechanisms is crucial for the development of efficient and highly selective catalysts.

In the asymmetric migratory Tsuji–Wacker oxidation, the mechanism for stereoinduction by catalysts has been a subject of detailed investigation. While empirical results can rationalize the stereochemical outcome, the subtle influences of substrate geometry, such as the alkene configuration (E/Z), on enantioselectivity often require more in-depth analysis. acs.org It has been found that in certain systems, the facial differentiation and regioselectivity are predominantly controlled by the catalyst. acs.org This control can render the initial configuration of the alkene substrate less significant and allows for the stereodivergent synthesis of product enantiomers using a single catalyst enantiomer with constitutionally isomeric starting materials. acs.org

Density functional theory (DFT) calculations are a powerful tool for elucidating these complex reaction pathways, providing a theoretical framework to understand the observed enantiodivergence. acs.org The development of catalytic systems, for instance, those involving palladium in combination with chiral ligands like PHOX or Quinap, has been instrumental in the enantioselective decarboxylative allylation to produce chiral ketones. ku.edu The stereospecificity of these reactions is often dependent on the electronic and steric properties of the substituents on the starting materials. ku.edu

The following table summarizes the effect of different catalysts and ligands on the enantioselectivity of related asymmetric reactions.

| Catalyst/Ligand System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Pd(0) / Trost ligand | Decarboxylative Allylation | >90% | ku.edu |

| Pd(0) / PHOX or Quinap | Enantioselective Decarboxylative Allylation of Fluorinated Ketone Enolates | 80-90% | ku.edu |

| Chiral Selenium Catalyst / TAPT | Asymmetric Migratory Tsuji–Wacker Oxidation | up to 97% | acs.org |

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a definitive method for probing reaction mechanisms by tracing the path of atoms throughout a chemical transformation. Kinetic Isotope Effects (KIEs) provide quantitative data on bond-breaking and bond-forming steps in the rate-determining step of a reaction.

In studies of elimination reactions, such as the base-promoted elimination of hydrogen fluoride (B91410) from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, multiple isotope effect studies have been employed. researchgate.net The determination of primary and secondary deuterium (B1214612) KIEs, as well as the leaving group fluorine KIE, offers a detailed picture of the transition state structure. researchgate.net For example, large primary deuterium KIEs (ranging from 3.2 to 7.5 for different bases) have been observed, which is indicative of C-H bond cleavage being part of the rate-determining step and effectively rules out an E1 mechanism. researchgate.net

The magnitude of the fluorine KIE can reveal the extent of C-F bond cleavage at the transition state. researchgate.net Small fluorine KIEs suggest that the C-F bond is largely intact in the transition state, which supports an E1cB-like E2 or an E1cB(ip) mechanism. researchgate.net

The use of deuterium-labeled substrates has also been crucial in understanding homologation reactions of aryl ketones. nih.gov For instance, the coupling of an oxime ester with a deuterated pentenol yielded a deuterated β-aryl ketone, confirming the pathway of the reaction. nih.gov

The table below presents kinetic isotope effect data from a study on a related elimination reaction.

| Catalyzing Base | Primary Deuterium KIE (kH/kD) | C(4)-Secondary Deuterium KIE | Leaving Group Fluorine KIE (k18/k19) |

| Formate | 3.2 | 1.038 | 1.0037 |

| Acetate | 3.7 | 1.050 | 1.0047 |

| Imidazole | 7.5 | 1.014 | 1.0013 |

Data from a study on the base-promoted elimination of HF from 4-fluoro-4-(4'-nitrophenyl)butan-2-one. researchgate.net

Understanding Rearrangement Pathways

Rearrangement reactions are fundamental transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. The study of compounds related to this compound has contributed to the understanding of various rearrangement pathways.

One-carbon homologation of aryl ketones via the insertion of carbenoids into the Ar−C(O) bond represents a significant rearrangement process. nih.gov This type of reaction allows for the extension of the carbon chain in aryl ketones, providing access to long-chain ketones and aldehydes. nih.gov The development of chiral catalysts for these transformations has enabled asymmetric one-carbon homologation, expanding the synthetic utility of this rearrangement. nih.gov

In the context of heterocyclic chemistry, rearrangements of hydrazone derivatives have been investigated. For example, the cyclization of ethyl acetoacetate (B1235776) p-nitrophenylhydrazone to form a pyrazolinone derivative is a well-documented rearrangement. dcu.ie The conditions for such rearrangements, including the choice of solvent, can significantly influence the reaction outcome. dcu.ie

Acid-catalyzed rearrangements have also been explored. In the synthesis of complex natural product cores, such as the sarain core, the selective cleavage of a C-N bond in a bicyclic aminal can be directed by the choice of protecting groups on the nitrogen atoms. ucl.ac.uk This highlights how subtle modifications to the substrate can influence the pathway of a rearrangement. ucl.ac.uk

Computational and Spectroscopic Methodologies for Understanding 1 3 Nitrophenyl Butan 1 Ol

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are indispensable for analyzing the conformational landscape of flexible molecules like 1-(3-nitrophenyl)butan-1-ol. iupac.org This analysis involves identifying all energetically favorable spatial arrangements (conformers) and determining their relative stabilities. wuxiapptec.com

Table 1: Illustrative Conformational Analysis Data This table demonstrates hypothetical energy calculations for different staggered conformations around the C1-C2 bond of the butyl group, which would be a key focus of a computational study.

| Conformer (Dihedral Angle H-C1-C2-C3) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Anti-periplanar (~180°) | 0.00 | ~65% |

| Gauche (+60°) | 0.85 | ~17.5% |

| Gauche (-60°) | 0.85 | ~17.5% |

Note: Data are illustrative and represent typical results from quantum chemical calculations.

Density Functional Theory (DFT) Applications in Reaction Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. worldscientific.com By modeling the reaction pathways at an atomic level, DFT provides insights that are often difficult to obtain through experimentation alone.

A primary application of DFT is the study of reaction mechanisms, such as the synthesis of this compound via the reduction of its corresponding ketone, 1-(3-nitrophenyl)butan-1-one. DFT calculations can map out the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows researchers to determine the activation energy (energy barrier) of the reaction, which is directly related to the reaction rate. nih.gov

Furthermore, DFT is crucial for understanding stereoselectivity in reactions. For instance, in an asymmetric reduction, DFT can be used to model the transition states for the formation of the (R) and (S) enantiomers. diva-portal.org Differences in the calculated energies of these diastereomeric transition states can explain and predict which enantiomer will be preferentially formed. nih.govdiva-portal.org DFT is also used to analyze the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding its reactivity patterns in reactions like nucleophilic or electrophilic attacks. researchgate.net

Table 2: Application of DFT in Reaction Studies This table outlines the common applications of DFT in studying the reactions of this compound.

| DFT Application | Information Gained | Example |

|---|---|---|

| Geometry Optimization | Calculates the lowest energy structure of reactants, products, and intermediates. | Determining the bond lengths and angles of the most stable conformer of this compound. |

| Transition State Search | Identifies the highest energy point along the reaction coordinate, allowing calculation of activation energy. | Modeling the transition state of the hydride attack on 1-(3-nitrophenyl)butan-1-one to form the alcohol. |

| Frequency Calculation | Confirms that optimized structures are true minima or transition states and provides thermodynamic data (enthalpy, Gibbs free energy). | Verifying a calculated transition state has one imaginary frequency. |

| Frontier Molecular Orbital (FMO) Analysis | Visualizes HOMO and LUMO to predict sites of electrophilic and nucleophilic attack. | Identifying the electrophilic carbonyl carbon and the electron-withdrawing effect of the nitro group. |

Spectroscopic Techniques for Stereochemical Assignment

Determining the absolute configuration of a chiral center is a critical task in organic chemistry. For this compound, a combination of spectroscopic techniques, particularly when coupled with computational predictions, provides a reliable method for stereochemical assignment. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure and connectivity. docbrown.infodocbrown.info For stereochemical assignment, chiral derivatizing agents or chiral solvating agents can be used. nih.govacs.org These agents react with the (R) and (S) enantiomers to form diastereomers or diastereomeric complexes, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for assigning the absolute configuration of chiral molecules containing a chromophore, such as the nitrophenyl group in this compound. mdpi.com The method relies on comparing the experimental ECD spectrum with a theoretically calculated spectrum. The process involves:

Performing a conformational analysis (as in section 4.1) to find the most stable conformers.

Calculating the ECD spectrum for each significant conformer using Time-Dependent Density Functional Theory (TD-DFT). acs.org

Averaging the calculated spectra based on the predicted Boltzmann population of each conformer.

Comparing the final theoretical spectrum with the experimental one. A match in the pattern of positive and negative Cotton effects allows for an unambiguous assignment of the absolute configuration (R or S). core.ac.uk

Table 3: Hypothetical ECD Data for Stereochemical Assignment of (R)-1-(3-Nitrophenyl)butan-1-ol This table shows a comparison between hypothetical experimental data and TD-DFT calculated data.

| Source | Cotton Effect 1 (Wavelength, Sign) | Cotton Effect 2 (Wavelength, Sign) | Conclusion |

|---|---|---|---|

| Experimental Spectrum | ~280 nm, positive (+) | ~245 nm, negative (-) | A good match between the experimental and calculated spectra confirms the absolute configuration as (R). |

| TD-DFT Calculated Spectrum for (R)-isomer | 278 nm, positive (+) | 242 nm, negative (-) |

Note: Data are illustrative. The sign and wavelength of Cotton effects are characteristic of the molecule's specific three-dimensional structure. acs.org

Simulation and Prediction of Reaction Outcomes

Computational chemistry enables the simulation and prediction of reaction outcomes, offering a proactive approach to synthesis design. neurips.cc Instead of relying solely on trial-and-error experimentation, these predictive models can screen for optimal conditions and forecast product distributions, including stereoselectivity. rsc.orgbohrium.com

For a molecule like this compound, simulation tools can predict the outcome of its potential reactions. For example, if one were to perform an oxidation reaction on the alcohol, computational models could predict the relative likelihood of forming the corresponding ketone versus other side products under various oxidizing conditions.

A key area where simulation excels is in predicting the stereochemical outcome of reactions. nih.gov In the context of synthesizing this compound, one could model the catalytic asymmetric reduction of the precursor ketone. By simulating the reaction with different chiral catalysts, it is possible to predict which catalyst will afford the highest enantiomeric excess of the desired (R) or (S) enantiomer. diva-portal.org These models work by calculating the energy barriers for all possible reaction pathways leading to different stereoisomers. nih.govacs.org The pathway with the lowest energy barrier is predicted to be the major route, thus determining the primary product. researchgate.net This predictive power accelerates the development of efficient and highly selective synthetic methods. rsc.org

Table 4: Framework for Simulation and Prediction of a Reaction Outcome This table illustrates the inputs and predicted outputs for a hypothetical simulation of a catalyzed reaction.

| Simulation Input | Parameter |

|---|---|

| Reactants | 1-(3-Nitrophenyl)butan-1-one |

| Reducing Agent (e.g., H₂) | |

| Chiral Catalyst (e.g., Catalyst A vs. Catalyst B) | |

| Conditions | Solvent (e.g., Methanol, THF) |

| Temperature (e.g., 273 K, 298 K) | |

| Predicted Output | Value |

| Product Distribution | Predicted Enantiomeric Excess (% ee) of this compound |

| Predicted Yield (%) |

Applications of 1 3 Nitrophenyl Butan 1 Ol As a Key Synthetic Intermediate

Role in the Synthesis of Substituted Aromatics

The nitro group on the aromatic ring of 1-(3-Nitrophenyl)butan-1-ol is a key functional group that can be readily transformed into other substituents. A primary application is its reduction to an amino group (-NH2). This transformation is significant because the resulting aminophenyl derivative can serve as a precursor to a wide array of substituted aromatic compounds. For instance, the amino group can be diazotized and subsequently replaced by various other functional groups, including halogens, cyano groups, and hydroxyl groups, through Sandmeyer and related reactions.

Furthermore, the presence of both a hydroxyl and a nitro group allows for selective reactions. For example, the carbonyl group of the precursor, 3'-nitroacetophenone, can be reduced to the alcohol, 1-(3-nitrophenyl)ethanol, without affecting the nitro group by using a reducing agent like sodium borohydride (B1222165). echemi.com Conversely, the nitro group can be selectively reduced to an amino group using reagents such as tin and hydrochloric acid (Sn/HCl), leaving the carbonyl group intact. echemi.com This chemoselectivity is crucial for synthesizing specifically substituted aromatic compounds.

The following table summarizes the selective reduction of the related compound 3'-nitroacetophenone, illustrating the principle of achieving different substituted aromatic precursors.

| Starting Material | Reagent | Group Reduced | Product |

| 3'-Nitroacetophenone | Sodium borohydride | Carbonyl | 1-(3-Nitrophenyl)ethanol |

| 3'-Nitroacetophenone | Tin/Hydrochloric Acid | Nitro | 3'-Aminoacetophenone |

This table demonstrates the principle of chemoselective reduction on a related precursor to this compound.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocyles are a major class of organic compounds with wideranging applications, particularly in pharmaceuticals and materials science. mdpi.comopenmedicinalchemistryjournal.com The dual functionality of this compound, specifically the presence of a reducible nitro group and a reactive alcohol, makes it a valuable precursor for the synthesis of these important structures.

The reduction of the nitro group to an amine is often the first step in constructing nitrogen-containing heterocyclic rings. The resulting amino alcohol can then undergo cyclization reactions with various reagents to form different heterocyclic systems. For example, the amino alcohol can be reacted with dicarbonyl compounds or their equivalents to construct five or six-membered rings containing nitrogen. The specific structure of the resulting heterocycle depends on the reaction conditions and the other reactants involved. The synthesis of various nitrogen-containing heterocycles, such as pyrroles, pyrazoles, imidazoles, triazoles, and pyridines, often involves such strategic cyclizations. mdpi.comorganic-chemistry.org

Building Block in Complex Molecule Construction

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger, more complex structure. This compound fits this description perfectly, serving as an important intermediate in the synthesis of more intricate organic molecules. iomcworld.comresearchgate.net Its utility stems from the ability to modify both the nitro group and the alcohol function, allowing for stepwise construction of complex molecular architectures.

For instance, the hydroxyl group can be used as a handle for further reactions, such as esterification or etherification, to attach other molecular fragments. Simultaneously or sequentially, the nitro group can be transformed as described earlier to introduce further diversity. This step-by-step modification is a cornerstone of modern organic synthesis, enabling the construction of complex natural products and novel pharmaceutical agents. The enantioselective reduction of the precursor ketone to the corresponding nitroalcohol provides a chiral building block that is valuable for synthesizing a variety of heterocyclic compounds. researchgate.net

Chiral Building Block in Enantioselective Synthesis

The carbon atom bearing the hydroxyl group in this compound is a chiral center. This means the molecule can exist in two non-superimposable mirror-image forms, known as enantiomers. libretexts.org The synthesis of a single enantiomer, a process known as enantioselective synthesis, is of paramount importance in the pharmaceutical industry, as often only one enantiomer of a drug is biologically active, while the other may be inactive or even harmful. libretexts.org

This compound can be prepared as a single enantiomer, making it a valuable chiral building block. mdpi.comsemanticscholar.orgmdpi.com This is often achieved through the asymmetric reduction of the corresponding ketone, 1-(3-nitrophenyl)butan-1-one, using chiral catalysts or biocatalysts. researchgate.netbibliotekanauki.pl These catalysts create a chiral environment that favors the formation of one enantiomer over the other. libretexts.org

Once obtained in an enantiomerically pure form, such as (1R)-1-(3-nitrophenyl)butan-1-ol, it can be used to introduce a specific stereocenter into a larger molecule. nih.gov This is a powerful strategy in the synthesis of complex chiral molecules, including many pharmaceuticals and natural products. researchgate.netbibliotekanauki.pl The use of biocatalysts, such as enzymes from plant tissues, has been explored for the enantioselective reduction of related nitroacetophenones, offering a green and sustainable approach to obtaining these chiral alcohols. researchgate.netrsc.org

The following table provides examples of the biocatalytic reduction of related ketones to produce chiral alcohols, highlighting the potential for producing enantiomerically pure this compound.

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) |

| Acetophenone | Daucus carota (carrot) | (S)-1-phenylethanol | >99% |

| 4'-Nitroacetophenone | Daucus carota (carrot) | (S)-1-(4-nitrophenyl)ethanol | High |

| 2'-Nitroacetophenone | Periconia hispidula | (S)-1-(2-nitrophenyl)ethanol | >99% |

| 3'-Nitroacetophenone | Periconia hispidula | (S)-1-(3-nitrophenyl)ethanol | >99% |

This table illustrates the successful use of biocatalysts to produce chiral alcohols from related ketones, a method applicable to the synthesis of enantiopure this compound. iomcworld.comrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Nitrophenyl)butan-1-OL?

- Methodological Answer : The compound can be synthesized via reduction of 1-(3-Nitrophenyl)butan-1-one using reducing agents like NaBH₄ or LiAlH₄. For instance, LiAlH₄ is preferred for sterically hindered ketones due to its stronger reducing power, while NaBH₄ may suffice for simpler substrates. Post-reduction purification via recrystallization (using solvents like ethanol or ethyl acetate) is critical, as solubility data for similar nitroaromatic alcohols indicate temperature-dependent crystallization .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at –20°C in amber vials to prevent photodegradation of the nitro group. Moisture-sensitive handling is recommended due to potential esterification or oxidation of the alcohol group. Use inert atmospheres (e.g., argon) for long-term storage .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. The nitro group may pose toxicity risks, and the alcohol moiety can irritate mucous membranes. Follow OSHA guidelines for hazardous chemicals, including spill containment with absorbent materials and disposal via licensed waste management .

Advanced Research Questions

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- ¹H NMR : The benzylic proton (adjacent to the –OH group) will show deshielding (~δ 4.5–5.0 ppm) due to hydrogen bonding. The nitro group’s meta-substitution pattern is confirmed by aromatic proton splitting (e.g., a doublet of doublets near δ 8.0–8.5 ppm).

- IR : A broad O–H stretch (~3200–3400 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) are key identifiers.

- MS : Molecular ion peaks at m/z 195 (C₁₀H₁₃NO₃⁺) and fragmentation patterns (e.g., loss of –OH or –NO₂) validate the structure .

Q. How does the nitro group influence the compound’s solubility and reactivity?

- Methodological Answer : The electron-withdrawing nitro group reduces electron density on the aromatic ring, decreasing solubility in polar aprotic solvents but enhancing stability in acidic conditions. In hydrogen-bonding solvents (e.g., DMSO), the –OH group forms strong interactions, improving solubility. Reactivity studies suggest the nitro group directs electrophilic substitution to the para position, which can be leveraged for functionalization .

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or oxazaborolidines) during ketone reduction can achieve high enantiomeric excess (ee). For example, Corey-Bakshi-Shibata reduction of 1-(3-Nitrophenyl)butan-1-one with a chiral catalyst yields >90% ee. Chiral HPLC or circular dichroism (CD) is recommended for enantiopurity analysis .

Q. How can the nitro group be selectively reduced without affecting the alcohol moiety?

- Methodological Answer : Catalytic transfer hydrogenation (e.g., H₂/Pd in ethanol) selectively reduces the nitro group to an amine under mild conditions. Alternatively, Zn/HCl selectively reduces nitro to amine while preserving the alcohol group. Monitor reaction progress via TLC (Rf shift) or UV-Vis spectroscopy .

Data Contradictions and Resolution

- Boiling Point vs. Stability : While primary alcohols typically have higher boiling points than secondary analogs (), the nitro group’s destabilizing effect may lower the decomposition temperature of this compound compared to non-nitrated alcohols. Thermo-gravimetric analysis (TGA) is advised to determine safe distillation ranges .

- Solubility Discrepancies : Reported solubility of similar nitroaromatic alcohols varies with solvent polarity (e.g., high solubility in DMF vs. low in hexane). Pre-saturate solvents at target temperatures to optimize crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.